N-[2-(4-chlorophenyl)benzotriazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)benzotriazol-5-yl]benzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors. This particular compound is characterized by the presence of a benzotriazole ring substituted with a 4-chlorophenyl group and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)benzotriazol-5-yl]benzamide typically involves the reaction of 4-chlorophenylamine with benzotriazole derivatives under specific conditions. One common method includes the use of coupling reactions where the benzotriazole moiety is introduced into the molecule through a series of steps involving activation and subsequent substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzotriazole derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized as a corrosion inhibitor, UV filter, and in the development of materials for solar and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole ring allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors. These interactions can modulate the activity of biological targets, leading to various therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides
- N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
N-[2-(4-chlorophenyl)benzotriazol-5-yl]benzamide is unique due to its specific substitution pattern on the benzotriazole ring and the presence of the 4-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)benzotriazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-14-6-9-16(10-7-14)24-22-17-11-8-15(12-18(17)23-24)21-19(25)13-4-2-1-3-5-13/h1-12H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRKFXVKYNVKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.